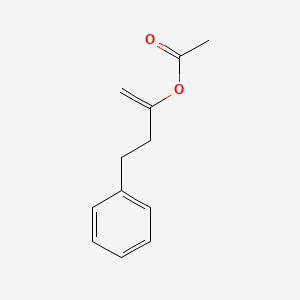

4-Phenylbut-1-en-2-yl acetate

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C12H14O2 |

|---|---|

分子量 |

190.24 g/mol |

IUPAC 名称 |

4-phenylbut-1-en-2-yl acetate |

InChI |

InChI=1S/C12H14O2/c1-10(14-11(2)13)8-9-12-6-4-3-5-7-12/h3-7H,1,8-9H2,2H3 |

InChI 键 |

VMZLTEYAAYXGIE-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OC(=C)CCC1=CC=CC=C1 |

产品来源 |

United States |

Synthetic Methodologies for Phenylbutenyl Acetates

Multi-Step Synthetic Routes to Specific Isomers

The synthesis of specific phenylbutenyl acetate (B1210297) isomers is not a direct process but rather a sequence of reactions designed to build the carbon skeleton and introduce the required functional groups in a controlled manner. This typically involves the initial synthesis of an α,β-unsaturated ketone, which serves as a versatile precursor. This ketone is then reduced to an allylic alcohol intermediate, which can subsequently be esterified to the desired acetate.

Precursor Synthesis via Condensation Reactions

The formation of the carbon backbone for phenylbutenyl compounds often relies on condensation reactions that join smaller molecules. These methods are efficient for creating the requisite α,β-unsaturated ketone structure.

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that reacts an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a cornerstone in the synthesis of (E)-4-phenylbut-3-en-2-one, also known as benzalacetone, a key precursor for 4-phenylbutenyl acetates. nih.govsigmaaldrich.com The reaction involves the condensation of benzaldehyde (B42025) with acetone (B3395972). google.com

This base-catalyzed reaction typically proceeds by forming an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting β-hydroxycarbonyl compound readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone. nih.gov Various conditions have been reported for this synthesis, including solvent-free methods using sodium hydroxide as a base, which can produce quantitative yields. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Reported Yield | Source |

|---|---|---|---|---|---|

| Benzaldehyde | Acetone | Sodium Hydroxide (NaOH) | Ethanol/Water mixture | 82% | google.com |

| Benzaldehyde | Acetone | Sodium Hydroxide (NaOH) | Solvent-free (grinding) | 96% | nih.gov |

An alternative conceptual starting point is phenylacetone, also known as phenyl-2-propanone (P2P). scribd.com Phenylacetone can be synthesized through methods such as the distillation of phenylacetic acid with calcium acetate. scribd.com However, for the synthesis of the specific precursor 4-phenylbut-3-en-2-one, the Claisen-Schmidt condensation of benzaldehyde and acetone is a more direct and commonly cited route. google.comscribd.com Derivatizing phenylacetone to achieve the required α,β-unsaturated structure would necessitate a more complex synthetic pathway compared to the straightforward condensation approach.

Reduction Strategies for Allylic Alcohol Intermediates

Once the precursor, (E)-4-phenylbut-3-en-2-one, is synthesized, the next critical step is the reduction of its ketone functional group to a hydroxyl group. This transformation yields the allylic alcohol intermediate, 4-phenyl-3-buten-2-ol, which is essential for the final esterification to the acetate.

The reduction of the prochiral ketone in an α,β-unsaturated system like (E)-4-phenylbut-3-en-2-one can result in a chiral center at the alcohol carbon. Stereoselective reduction methods aim to control the formation of a specific stereoisomer. For enones, achieving high stereoselectivity can be influenced by the choice of catalyst and reaction conditions. nih.gov For instance, palladium-catalyzed hydrogenation in the presence of chiral ionic liquids derived from natural carboxylic acids has been studied for the stereoselective reduction of other 4-ene-3-ketone systems. nih.gov Such strategies are crucial when the biological activity or desired properties of the final product are dependent on a specific stereochemistry.

A widely used and effective reagent for the reduction of ketones to secondary alcohols is sodium borohydride (NaBH₄). masterorganicchemistry.comwikipedia.org It is a convenient and selective reducing agent that readily converts aldehydes and ketones to their corresponding alcohols. chemguide.co.ukyoutube.com The reduction of (E)-4-phenyl-3-buten-2-one with sodium borohydride provides the allylic alcohol 4-phenyl-3-buten-2-ol. orgsyn.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon. chemguide.co.uk This is typically followed by a workup step with a protic solvent to protonate the resulting alkoxide and yield the final alcohol. youtube.com

A documented procedure involves dissolving (E)-4-phenyl-3-buten-2-one in absolute ethanol, cooling the solution, and then adding sodium borohydride. orgsyn.org

| Substrate | Reducing Agent | Solvent | Temperature | Source |

|---|---|---|---|---|

| (E)-4-phenyl-3-buten-2-one | Sodium Borohydride (NaBH₄) | Absolute Ethanol | 4 °C to Room Temperature | orgsyn.org |

Esterification Techniques for Acetate Moiety Introduction

The O-acylation of alcohols is a fundamental transformation in organic synthesis. nih.gov A common method involves the reaction of an alcohol with an acyl chloride, such as acetyl chloride, to form the corresponding ester. nih.govresearchgate.net This reaction, often referred to as a Schotten-Baumann type reaction, typically requires a non-nucleophilic base, like pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. nih.gov When applied to racemic allylic alcohols, this method yields a racemic mixture of the corresponding allyl acetates. The high reactivity of acyl chlorides allows for efficient conversion under mild conditions. nih.gov

The Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for substrates that are sensitive to more forceful conditions. wikipedia.orgorganic-chemistry.org This reaction utilizes a carbodiimide, such as N,N′-dicyclohexylcarbodiimide (DCC), as a coupling agent and typically a catalytic amount of 4-dimethylaminopyridine (DMAP). wikipedia.orgnih.gov The reaction proceeds by activating the carboxylic acid (acetic acid in this case) with DCC to form an O-acylisourea intermediate. organic-chemistry.org This highly reactive intermediate can then be attacked by an alcohol. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive amide that is then readily esterified by the alcohol, suppressing potential side reactions. organic-chemistry.org

This method has been successfully applied to complex multi-component mixtures. For instance, in the synthesis of phenylbutenyl acetates, a crude reaction mixture containing various phenylbut(en)ol isomers was subjected to Steglich-type esterification to facilitate structural elucidation and separation of the components. researchgate.net

Generation from Complex Reductions and Subsequent Acetylation

An alternative pathway to 4-Phenylbut-1-en-2-yl acetate involves the chemical modification of a more complex starting material. This multi-step process begins with the reduction of a diketone, which generates a mixture of alcohol intermediates that are subsequently acetylated.

Lithium Aluminum Hydride Reduction of 1-Phenylbutane-1,3-dione

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing various carbonyl-containing compounds. ni.ac.rs The reduction of β-diketones like 1-phenylbutane-1,3-dione with LiAlH₄ can lead to a variety of products, depending on the tautomeric equilibrium of the starting material. ni.ac.rsresearchgate.net Rather than producing the expected 1,3-diols, the reduction of 1-phenylbutane-1,3-dione yields a complex mixture of products. ni.ac.rs

Research indicates that LiAlH₄ preferentially reduces the carbonyl group more distant from the phenyl group of 1-phenylbutane-1,3-dione. ni.ac.rsresearchgate.net The reaction results in a mixture containing various phenylbut(en)ols and phenylbut(en)ones. ni.ac.rs

| Compound Number | Compound Name | Product Type |

|---|---|---|

| 2 | (E)-4-Phenylbut-3-en-2-one | Unsaturated Ketone |

| 3 | 4-Phenylbut-3-en-2-one | Unsaturated Ketone |

| 4 | 4-Phenylbutan-2-one | Saturated Ketone |

| 5 | 1-Phenylbutan-1-one | Saturated Ketone |

| 10 | (E)-4-Phenylbut-3-en-2-yl acetate | Unsaturated Acetate |

| 11 | This compound | Unsaturated Acetate |

| 12 | 4-Phenylbutan-2-yl acetate | Saturated Acetate |

| 13 | 1-Phenylbutan-1-yl acetate | Saturated Acetate |

Chromatographic Separation of Phenylbut(en)yl Acetates from Reduction Products

Following the reduction of 1-phenylbutane-1,3-dione, the resulting complex mixture of alcohols and ketones is acetylated. ni.ac.rsresearchgate.net This conversion of the product alcohols to their corresponding acetates, including this compound, facilitates their separation and characterization. researchgate.net The acetylated reaction mixture is then subjected to chromatographic techniques to isolate the individual components. researchgate.net Dry flash chromatography has been effectively used for the separation of the various phenylbut(en)yl acetate isomers from the crude product mixture, allowing for their spectral analysis and identification. ni.ac.rsresearchgate.net

Reactivity and Chemical Transformations of Phenylbutenyl Acetates

Enantioselective Hydrolysis Reactions

Enantioselective hydrolysis is a key method for resolving racemic esters. In this reaction, a hydrolase enzyme selectively converts one ester enantiomer into its corresponding alcohol, leaving the other ester enantiomer unreacted. The efficiency of this separation is quantified by the enantiomeric ratio (E), a measure of the enzyme's ability to discriminate between the two enantiomers.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are highly versatile biocatalysts renowned for their stability in organic solvents, broad substrate tolerance, and high enantioselectivity, making them ideal for kinetic resolutions researchgate.net. The biocatalytic kinetic resolution of (E)-4-phenylbut-3-en-2-yl acetate (B1210297) involves the enantioselective, enzyme-mediated hydrolysis of the racemic ester to yield an enantioenriched alcohol and the unreacted, enantioenriched acetate.

Lecitase® Ultra (LU), a chimeric enzyme resulting from the fusion of lipase (B570770) genes from Thermomyces lanuginosus and phospholipase A1 genes from Fusarium oxysporum, has emerged as a novel and effective biocatalyst for asymmetric synthesis nih.gov. Originally designed for degumming vegetable oils, its application has been successfully extended to the kinetic resolution of racemic (E)-4-arylbut-3-en-2-yl esters via enantioselective hydrolysis nih.govmdpi.com.

Studies have demonstrated that Lecitase® Ultra can be an attractive alternative to more commonly used commercial lipase preparations for these transformations mdpi.com. The enzymatic hydrolysis of racemic (E)-4-phenylbut-3-en-2-yl esters using LU effectively produces optically active (R)-alcohols and the corresponding unreacted (S)-esters mdpi.com. Furthermore, the immobilization of Lecitase® Ultra on various supports, such as cyanogen (B1215507) bromide-activated agarose (B213101), has been shown to significantly enhance its activity and enantioselectivity, while also reducing the time required to achieve effective kinetic resolution nih.govmdpi.com.

The performance of Lecitase® Ultra in the kinetic resolution of (E)-4-phenylbut-3-en-2-yl esters has been found to be comparable or superior to that of other commercially available lipase preparations mdpi.com. While direct, side-by-side comparisons for this specific substrate are limited in the literature, the efficacy of widely used enzymes like Candida antarctica Lipase B (CALB) in resolving various chiral amines and alcohols is well-documented, establishing a high benchmark for performance nih.govsci-hub.sersc.org. CALB is recognized as a highly effective and reliable biocatalyst for generating enantiopure compounds through kinetic resolution nih.gov. The successful application of Lecitase® Ultra demonstrates its potential as a valuable addition to the toolkit of biocatalysts for asymmetric synthesis, offering an effective alternative for the resolution of allylic esters mdpi.com.

The outcome of enzymatic kinetic resolutions is highly dependent on reaction parameters, particularly temperature and the solvent system employed.

Solvent Systems: The choice of buffer and the use of an organic co-solvent can profoundly impact the stereoselectivity of the hydrolysis. Research on the free Lecitase® Ultra enzyme demonstrated that conducting the hydrolysis in a phosphate (B84403) buffer with acetone (B3395972) as a co-solvent resulted in a very good kinetic resolution mdpi.com. This combination proved superior to other tested systems, such as a Tris-HCl buffer or reactions without a co-solvent. The enantioselectivity of the hydrolysis was also found to increase with the length of the ester's acyl chain mdpi.com.

| Buffer (pH 7.2) | Co-solvent | Conversion (%) | Enantioselectivity (E) |

|---|---|---|---|

| Tris-HCl | None | 48 | 23 |

| Tris-HCl | Acetone | 49 | 34 |

| Phosphate | None | 47 | 34 |

| Phosphate | Acetone | 48 | 47 |

The amount of enzyme used is a critical parameter that affects the reaction rate and the ability to achieve high conversion and optical purity within a practical timeframe. An experiment was conducted to identify the minimum dosage of immobilized Lecitase® Ultra (LU-CNBr) required for the effective kinetic resolution of (E)-4-phenylbut-3-en-2-yl acetate over 24 hours mdpi.com.

The results indicated that while the enantioselectivity (E > 200) remained consistently high across different dosages, a significant decrease in both the reaction conversion and the optical purity of the unreacted (S)-acetate was observed when the enzyme dosage fell below 0.03 Units (U) per 100 mg of substrate. This demonstrates that a sufficient enzyme concentration is crucial for driving the reaction toward the desired 50% conversion, which is necessary to obtain the unreacted substrate in high enantiomeric excess mdpi.com.

| Enzyme Dosage (U) | Conversion (%) | ee of Alcohol (%) | ee of Unreacted Acetate (%) |

|---|---|---|---|

| 0.01 | 18 | 99 | 22 |

| 0.03 | 41 | 99 | 69 |

| 0.05 | 47 | 99 | 88 |

| 0.10 | 51 | 98 | 99 |

The stereochemical outcome of a lipase-catalyzed resolution is dictated by the enzyme's enantiopreference. Most lipases, including Lecitase® Ultra, adhere to Kazlauskas' rule. This rule states that for secondary alcohols, the enantiomer with the large substituent on the left and the small substituent on the right of the hydroxyl group (when viewed in a specific orientation) is preferentially acylated (or in hydrolysis, the corresponding ester is preferentially hydrolyzed).

In the case of (E)-4-phenylbut-3-en-2-yl acetate, Lecitase® Ultra exhibits a clear preference for the (R)-enantiomer, which is hydrolyzed at a much higher rate than the (S)-enantiomer mdpi.com. This selective hydrolysis results in two valuable, optically active compounds:

(R)-(E)-4-phenylbut-3-en-2-ol: The alcohol product of the hydrolysis, obtained in high enantiomeric excess.

(S)-(E)-4-phenylbut-3-en-2-yl acetate: The unreacted substrate, which is also recovered with high enantiomeric excess as the reaction approaches 50% conversion.

Under optimal conditions, particularly with immobilized Lecitase® Ultra, both the resulting alcohol and the unreacted ester can be obtained with excellent enantiomeric excesses (ee), often ranging from 90% to 99% mdpi.com. For instance, the kinetic resolution of (E)-4-phenylbut-3-en-2-yl butyrate (B1204436) using LU-CNBr for 24 hours yielded the (R)-alcohol with 97% ee and the unreacted (S)-butyrate with 96% ee mdpi.com. This high degree of stereochemical control underscores the utility of this biocatalytic method for producing valuable chiral synthons.

Reactivity and Chemical Transformations of 4-Phenylbut-1-en-2-yl acetate

The study of this compound, more formally known in scientific literature as (E)-4-phenylbut-3-en-2-yl acetate, reveals significant insights into its reactivity, particularly in the realm of biocatalysis. Enzymatic kinetic resolution has emerged as a powerful tool for obtaining enantiomerically pure forms of this compound, which are valuable chiral synthons for organic synthesis.

Enzymatic Kinetic Resolution

The kinetic resolution of racemic (E)-4-phenylbut-3-en-2-yl acetate through enantioselective hydrolysis catalyzed by lipases is a well-documented process. This biocatalytic method allows for the separation of the racemic mixture into its constituent enantiomers by selectively hydrolyzing one enantiomer, leaving the other unreacted.

The enzymatic hydrolysis of racemic (E)-4-phenylbut-3-en-2-yl acetate preferentially yields the (R)-enantiomer of the corresponding alcohol, (R)-(E)-4-phenylbut-3-en-2-ol. Studies utilizing various lipases have demonstrated the successful production of this (R)-alcohol with high enantiomeric excess (ee). For instance, the use of Lecitase™ Ultra, a commercially available lipase, has been shown to produce (R)-alcohols with enantiomeric excesses ranging from good to excellent (90–99% ee) nih.gov. The reaction conditions, such as the choice of buffer and co-solvent, play a crucial role in achieving high enantioselectivity. For example, conducting the hydrolysis in a phosphate buffer (pH 7.2) with acetone as a co-solvent has proven to be effective nih.gov.

As the (R)-acetate is selectively hydrolyzed to the (R)-alcohol, the unreacted ester becomes progressively enriched in the (S)-enantiomer. This allows for the recovery of (S)-(E)-4-phenylbut-3-en-2-yl acetate with high optical purity. The degree of enantiomeric excess of the remaining (S)-ester is dependent on the extent of the reaction conversion. Research has shown that with certain immobilized enzyme preparations, the unreacted (S)-acetate can be recovered with excellent enantiomeric excess, reaching up to 99% ee nih.gov.

The efficiency of the kinetic resolution is quantified by the enantioselectivity value, or E-value. A high E-value signifies a greater difference in the reaction rates between the two enantiomers, leading to better separation. For the hydrolysis of (E)-4-phenylbut-3-en-2-yl acetate, impressive E-values, in some cases exceeding 200, have been reported, indicating a highly selective process nih.gov.

The stereochemical outcome of these lipase-catalyzed reactions generally adheres to Kazlauskas' rule. This rule predicts that for secondary alcohols, the lipase will preferentially acylate the enantiomer where the large substituent is oriented away from the active site, resulting in the formation of (R)-acetates in this case nih.gov. The enantioselective hydrolysis of (E)-4-phenylbut-3-en-2-yl esters catalyzed by Lecitase® Ultra to produce (R)-alcohol is consistent with this rule nist.gov.

Impact of Enzyme Immobilization on Biocatalytic Performance

The performance of enzymes in industrial applications can be significantly improved through immobilization, which involves attaching the enzyme to a solid support. This technique often leads to enhanced stability, activity, and reusability of the biocatalyst.

Researchers have explored a variety of carriers for the immobilization of lipases used in the kinetic resolution of phenylbutenyl acetates. These carriers include cyanogen bromide-activated agarose, acrylic resins like Supelite™ DAX-8, calcium alginate, and modified bacterial cellulose (B213188) nih.gov. The choice of the support material can have a profound impact on the enzyme's catalytic properties.

Immobilization has been shown to confer several advantages in the kinetic resolution of (E)-4-phenylbut-3-en-2-yl acetate. Immobilized preparations of Lecitase™ Ultra have demonstrated significantly higher activity and enantioselectivity compared to the free enzyme nih.gov. For example, Lecitase™ Ultra immobilized on cyanogen bromide-activated agarose (LU-CNBr) and modified bacterial cellulose (LU-MBC) led to a dramatic shortening of the reaction time required to achieve kinetic resolution, reducing it to 24-48 hours nih.gov.

Furthermore, immobilization can lead to a spectacular improvement in enantioselectivity. The use of the LU-MBC preparation resulted in an E-value greater than 200, with the corresponding (R)-alcohol and unreacted (S)-acetate achieving very high enantiomeric excesses of 97% and 96%, respectively nih.gov. Similarly, LU-CNBr also exhibited high enantioselectivity (E = 99), yielding the (S)-acetate with 99% ee nih.gov. In contrast, immobilization on Supelite™ DAX-8 acrylic resin and in calcium alginate did not yield the same positive results nih.gov.

The following table summarizes the effect of different immobilized Lecitase™ Ultra preparations on the kinetic resolution of (E)-4-phenylbut-3-en-2-yl acetate.

| Enzyme Preparation | Reaction Time (h) | Enantioselectivity (E) | ee of (R)-alcohol (%) | ee of (S)-acetate (%) |

| LU-CNBr | 24 | 99 | 90 | 99 |

| LU-MBC | 48 | >200 | 97 | 96 |

Role as Chiral Synthons in the Synthesis of Complex Molecules

The successful enzymatic resolution of (E)-4-phenylbut-3-en-2-yl acetate provides access to both the (R)-alcohol and the (S)-acetate in high enantiomeric purity. These enantiopure compounds are valuable chiral synthons, or building blocks, for the synthesis of more complex, optically active molecules. Chiral synthons are crucial in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry.

The enantiomerically enriched (R)-(E)-4-phenylbut-3-en-2-ol and (S)-(E)-4-phenylbut-3-en-2-yl acetate, with their defined stereocenters and versatile functional groups (hydroxyl, ester, and alkene), can be utilized in a variety of stereoselective transformations to construct intricate molecular architectures. The presence of the phenyl group and the double bond offers multiple sites for further chemical modifications, allowing for the introduction of new functional groups and the extension of the carbon skeleton. These chiral building blocks can be employed in asymmetric synthesis to control the stereochemistry of subsequent reaction steps, ultimately leading to the production of single-enantiomer drugs and other high-value chemical products.

Role as Chiral Synthons in the Synthesis of Complex Molecules

Precursors for Pharmaceutically Active Compounds (e.g., Verapamil, Baclofen)

While not a conventional starting material, the structural framework of this compound lends itself to plausible synthetic routes towards key intermediates of pharmaceuticals like Verapamil and Baclofen.

Verapamil Synthesis Intermediate:

A key retrosynthetic disconnection of Verapamil, a calcium channel blocker, points to α-isopropyl-3,4-dimethoxyphenylacetonitrile as a crucial intermediate. A potential, albeit non-standard, approach to a similar structural backbone could theoretically commence from this compound. This would involve a palladium-catalyzed allylic alkylation. In this hypothetical pathway, a nucleophilic attack by the anion of a substituted phenylacetonitrile (B145931) on the allylic system of this compound would establish the core carbon skeleton.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Palladium-Catalyzed Allylic Alkylation | 2-(3,4-dimethoxyphenyl)acetonitrile, Pd(PPh₃)₄, a suitable base | 2-(3,4-dimethoxyphenyl)-4-phenylpent-4-en-2-ylnitrile |

| 2 | Isomerization and Reduction | Isomerization catalyst, followed by reduction (e.g., H₂, Pd/C) | Verapamil precursor |

This proposed sequence highlights the potential of phenylbutenyl acetates in forming complex carbon-carbon bonds, essential for the synthesis of Verapamil's quaternary carbon center.

Baclofen Synthesis Intermediate:

Baclofen, a muscle relaxant, is chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid. A hypothetical synthetic route starting from a derivative of this compound could involve a domino hydroformylation and reductive amination process. This one-pot reaction would introduce the required amine and carboxylic acid functionalities.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Hydroformylation | CO, H₂, Rh or Co catalyst | 5-acetoxy-4-phenylpentanal |

| 2 | Reductive Amination | NH₃, H₂, Ni or Pd catalyst | 4-amino-3-phenylbutanoic acid derivative |

Subsequent hydrolysis of the acetate and functional group manipulations on a chlorinated phenyl ring variant would lead to the Baclofen structure.

Utility in the Synthesis of β-Aryl Substituted Lactones

β-Aryl substituted lactones are important structural motifs in many natural products and biologically active molecules. The synthesis of these lactones can be approached from homoallylic alcohols. Hydrolysis of this compound would yield the corresponding homoallylic alcohol, 4-phenylbut-1-en-2-ol. This intermediate can then undergo a variety of transformations to produce β-aryl substituted γ-lactones.

One established method involves the diastereoselective synthesis from homoallylic alcohols. This typically involves an oxidation and cyclization sequence.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Hydrolysis | Aqueous acid or base | 4-phenylbut-1-en-2-ol |

| 2 | Oxidation/Lactonization | Oxidizing agent (e.g., m-CPBA), followed by acid-catalyzed cyclization | β-phenyl-γ-valerolactone |

This approach demonstrates how the phenylbutenyl acetate framework can be transformed into valuable heterocyclic structures.

Structural Motifs in Curcumin (B1669340) Analogues

Curcumin, a natural polyphenol, has garnered significant interest for its therapeutic properties. However, its clinical utility is hampered by poor bioavailability. Consequently, the synthesis of curcumin analogues with improved pharmacological profiles is an active area of research. nih.gov Many of these analogues retain the core diarylheptanoid structure but with modifications to the linker and the aromatic rings.

The 4-phenylbutenyl moiety present in this compound shares structural similarity with the C4 backbone that connects the two aryl rings in curcumin. While not a direct precursor in traditional curcumin synthesis, which often involves the condensation of aromatic aldehydes with a β-diketone, the phenylbutenyl unit could be incorporated into novel analogues.

Synthetic strategies for curcumin analogues often involve aldol (B89426) condensation reactions between substituted benzaldehydes and a ketone. A compound like 4-phenylbut-2-one, which could be derived from this compound, could potentially serve as the ketone component in such a condensation.

| Reactant A | Reactant B | Reaction Type | Potential Product Moiety |

| Substituted Benzaldehyde (B42025) | 4-Phenylbut-2-one | Aldol Condensation | A curcumin analogue with a phenylpropyl side chain |

The incorporation of a phenylbutenyl or a related saturated phenylbutyl group could influence the lipophilicity and conformational flexibility of the resulting curcumin analogue, potentially leading to enhanced biological activity. Research has shown that modifications to the central linker of curcumin can significantly impact its anticancer and anti-inflammatory properties.

Analytical Methodologies for Characterization and Reaction Monitoring

Chromatographic Separations and Quantification

Chromatographic techniques are indispensable for separating 4-Phenylbut-1-en-2-yl acetate (B1210297) from reaction mixtures, which may contain starting materials, byproducts, and other impurities. These methods are also crucial for determining the enantiomeric composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like 4-Phenylbut-1-en-2-yl acetate. In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the gas chromatograph column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound.

In the context of reactions involving this compound, GC-MS is used to analyze crude reaction mixtures to identify the products formed and any unreacted starting materials. For instance, in the reduction of 1-phenylbutane-1,3-dione followed by acetylation, GC-MS analysis identified (E)-4-phenylbut-3-en-2-yl acetate as a major product, alongside other isomers and related compounds. researchgate.netni.ac.rs The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the acetate group and other parts of the molecule. metabolomics.se

Many applications of this compound, particularly in the synthesis of biologically active molecules, require the use of a single enantiomer. mdpi.com Chiral Gas Chromatography (CGC) is a specialized form of GC that is used to separate and quantify the enantiomers of a chiral compound. This technique utilizes a chiral stationary phase within the GC column, which interacts differently with the two enantiomers, leading to their separation.

CGC is instrumental in monitoring the progress and determining the enantiomeric excess (ee) of enzymatic kinetic resolutions of racemic this compound. mdpi.com For example, in the hydrolysis of racemic (E)-4-phenylbut-3-en-2-yl acetate catalyzed by Lecitase® Ultra, CGC was used to determine the enantiomeric composition of the unreacted acetate and the resulting alcohol. mdpi.com To facilitate the analysis, the product alcohol is often derivatized to its corresponding propionate (B1217596) ester, allowing for the simultaneous determination of the enantiomeric composition of both the unreacted acetate and the alcohol product in a single CGC run. mdpi.com The use of cyclodextrin-based chiral stationary phases is common for the separation of such enantiomers. gcms.czlookchem.com

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to identify suitable solvent systems for column chromatography. rsc.orgsciengine.comsemanticscholar.orgrsc.org In the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. rsc.orgmdpi.com The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is a mixture of solvents.

As the solvent moves up the plate, the components of the mixture separate based on their polarity. The distance traveled by a compound relative to the solvent front is known as the retention factor (Rf value). For this compound, typical eluents for TLC analysis include mixtures of ethyl acetate and petroleum ether or hexane. rsc.orgnih.govresearchgate.netresearchgate.net The spots on the TLC plate can be visualized under UV light or by staining with a chemical reagent. rsc.org By comparing the spots of the reaction mixture to those of the starting materials and expected products, the progress of the reaction can be easily monitored until the starting material is consumed. nih.gov

Once a reaction is complete, column chromatography is the primary method used for the purification of this compound on a preparative scale. rsc.orgsciengine.com This technique works on the same principles as TLC but is performed in a glass column packed with a stationary phase, most commonly silica gel. uva.nl The crude reaction mixture is loaded onto the top of the column, and the eluent is passed through the column to separate the components.

The choice of eluent is critical for achieving good separation and is often determined by preliminary TLC analysis. For the purification of this compound, mixtures of n-pentane/ethyl acetate, sciengine.com hexane/ethyl acetate, semanticscholar.orgepfl.ch or cyclohexane/ethyl acetate are commonly used. beilstein-journals.org Fractions are collected as the eluent exits the column, and these are analyzed by TLC to identify those containing the pure product. ni.ac.rs The fractions containing the pure this compound are then combined, and the solvent is removed to yield the purified compound. rsc.org

Spectroscopic Elucidation Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to confirm the structure of this compound. mdpi.comsemanticscholar.orgrsc.orgsemanticscholar.orgwiley-vch.de

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For (E)-4-phenylbut-3-en-2-yl acetate, the spectrum shows characteristic signals for the aromatic protons of the phenyl group, the vinylic protons of the double bond, the methine proton attached to the acetate group, the methyl protons of the acetate group, and the methyl protons adjacent to the chiral center. rsc.org The coupling constants (J values) between adjacent protons provide valuable information about the stereochemistry of the double bond (E or Z). rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton of this compound. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., aromatic, vinylic, carbonyl, alkyl). For instance, the spectrum will show characteristic signals for the carbonyl carbon of the acetate group, the carbons of the phenyl ring, the vinylic carbons, the carbon bearing the acetate group, and the methyl carbons. rsc.orgwiley-vch.de

The following tables summarize typical ¹H and ¹³C NMR data for (E)-4-phenylbut-3-en-2-yl acetate, although slight variations may occur depending on the solvent and the specific instrument used.

Table 1: Representative ¹H NMR Data for (E)-4-Phenylbut-3-en-2-yl acetate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.41 – 7.24 | m | Aromatic protons | |

| 6.60 | d | 16.0 | Vinylic proton |

| 6.19 | dd | 16.0, 6.7 | Vinylic proton |

| 5.59 – 5.44 | m | CH-OAc | |

| 2.07 | s | OAc methyl protons | |

| 1.41 | d | 6.5 | CH₃-CH |

| Data sourced from a representative example. rsc.org |

Table 2: Representative ¹³C NMR Data for Related Phenylbutyl Compounds

| Compound | Chemical Shift (δ) ppm |

| Phenyl acetate | 169.5, 150.8, 129.4, 125.9, 121.5, 21.0 |

| 4-Phenyl-1-butene | 142.4, 138.8, 128.4, 128.3, 125.8, 114.4, 35.8, 35.4 |

| Note: Data for the specific target compound was not available in the provided search results. The table shows data for structurally related compounds to provide context for expected chemical shifts. hmdb.cachemicalbook.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of this compound. This technique provides critical information regarding the compound's molecular weight and the fragmentation patterns that offer insights into its specific structural features.

High-resolution mass spectrometry (HRMS) is frequently employed to determine the precise molecular formula of the compound. For instance, the molecular formula of (E)-4-phenylbut-3-en-2-yl acetate has been established as C12H14O2, corresponding to a molecular weight of 190.24 g/mol . nih.gov The molecular ion peak is a key piece of data derived from a mass spectrum.

The fragmentation of the molecular ion provides a structural fingerprint of the molecule. In the case of phenylbutenyl acetates, common fragmentation pathways involve the loss of specific neutral fragments. For example, the analysis of related phenylbutenyl compounds often reveals fragmentation patterns corresponding to the loss of an acetate group or other characteristic cleavages of the carbon skeleton. researchgate.netsci-hub.se The analysis of these fragment ions allows for the detailed structural confirmation of the acetate and its analogs. sci-hub.sesemanticscholar.org Advanced techniques such as UHPLC-HR-ESI-QTOF-MS/MS (Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry) can be used to identify and characterize metabolites and related structures in complex mixtures, providing detailed information on their fragmentation pathways. sci-hub.se

Table 1: Key Mass Spectrometry Data for Phenylbutenyl Acetate and Related Compounds This interactive table summarizes key mass spectrometry data for phenylbutenyl acetate and its analogs, including molecular formula and observed fragment ions.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| (E)-4-Phenylbut-3-en-2-yl acetate | C12H14O2 | 190.24 | Data not available in provided sources | nih.gov |

| 4-Phenylbutan-2-yl acetate | C12H16O2 | 192.25 | Not specified | |

| (E)-1-Phenylbut-2-en-1-yl acetate | C12H14O2 | 190.24 | Not specified | rug.nl |

| (E)-4-(3,4-dimethoxyphenyl)but-3-ene-1-yl acetate | C14H18O4 | 250.29 | Not specified | sci-hub.se |

Determination of Optical Purity (Enantiomeric Excess)

The determination of optical purity, or enantiomeric excess (ee), is of paramount importance in the synthesis and application of chiral compounds like this compound. Various analytical methods are employed to quantify the ratio of enantiomers in a sample.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable techniques for determining the enantiomeric excess of allylic acetates. These methods utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. For instance, the enantiomeric excess of (S)-1-phenylbut-3-en-2-yl acetate was determined to be greater than 99% using chiral GC. semanticscholar.org Similarly, the enantiomeric excess of related compounds has been successfully determined using various chiral columns, such as Chiralcel OD-H and Chiralpak AD-H, with specific solvent systems and flow rates. wiley-vch.decsic.essemanticscholar.org

In some studies, the enantiomeric excess of related alcohols, which are precursors or hydrolysis products of the acetate, is determined as a proxy for the acetate's purity. For example, the enantiomeric excess of 4-phenyl-1-buten-4-ol was determined using a high-throughput circular dichroism (CD) assay, which was then correlated with HPLC measurements. rsc.orgutexas.edu This approach can be particularly useful for rapid screening of reaction conditions. rsc.orgutexas.eduacs.org The enzymatic kinetic resolution of (E)-4-phenylbut-3-en-2-yl acetate has also been monitored, where the enantiomeric excess of both the remaining acetate and the alcohol product were determined over time. mdpi.com

Table 2: Examples of Chiral Chromatography Conditions for the Analysis of Allylic Acetates and Related Compounds This interactive table provides examples of the conditions used in chiral chromatography for the separation and quantification of enantiomers of allylic acetates and their derivatives.

| Compound | Analytical Method | Chiral Column | Mobile Phase/Conditions | Retention Times (min) | Reference |

|---|---|---|---|---|---|

| (S)-1-Phenylbut-3-en-2-yl acetate | Chiral GC | Chiralsil-DEX CB | 100 °C isothermal 30 min, then ramp to 180 °C | (R)-enantiomer: 20.5, (S)-enantiomer: 22.1 | semanticscholar.org |

| (Z)-3-(hydroxy(phenyl)methyl)-4-phenylbut-3-en-2-one | Chiral HPLC | Chiralcel OD-H | 5% IPA/Hexanes | Rt1 = 14.72, Rt2 = 16.78 | wiley-vch.de |

| 1,4-Diphenylbutan-2-yl acetate | Chiral HPLC | Chiralcel AD-H | 99.5:0.5 n-hexane:i-PrOH | (R)-enantiomer: 10.6, (S)-enantiomer: 11.7 | csic.es |

| (E)-1-phenylbut-2-en-1-yl acetate | Chiral HPLC | Chiralpak OB-H | Heptane/i-Propanol = 98/2 | tR (major) 20.81, tR (minor) 23.33 | rug.nl |

| (S)-1-cyclohexylprop-2-en-1-yl acetate | Chiral GC | Chiralsil-DEX CB | 85 °C isothermal 45 min, then ramp to 180 °C | (R)-enantiomer: 40.6, (S)-enantiomer: 42.2 | semanticscholar.org |

Computational Studies and Theoretical Investigations

NMR Parameter Optimization and Simulation for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting and refining NMR parameters, aiding in the correct assignment of complex spectra and the differentiation of isomers.

The process of NMR parameter optimization and simulation for a molecule like 4-Phenylbut-1-en-2-yl acetate (B1210297) typically involves a multi-step computational workflow. Initially, the conformational space of the molecule is thoroughly explored to identify the lowest energy conformers. This is crucial as the observed NMR parameters are a Boltzmann-weighted average of the parameters of the individual stable conformers.

Once the significant conformers are identified, their geometries are optimized at a suitable level of theory. Following geometry optimization, NMR shielding constants are calculated, most commonly using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A common approach involves a linear regression analysis of the calculated shielding constants against experimental chemical shifts for a set of related molecules or for the molecule of interest if experimental data is available. This can be expressed by the equation:

δexp = m * σcalc + c

where δexp is the experimental chemical shift, σcalc is the calculated isotropic shielding constant, and 'm' and 'c' are the slope and intercept obtained from the linear regression, respectively. This scaling procedure helps to correct for systematic errors in the computational methodology.

While specific computational studies on 4-Phenylbut-1-en-2-yl acetate are not extensively documented in the literature, the methodology can be illustrated by examining studies on structurally related compounds. For instance, the analysis of isomers of phenylbutenyl acetates would rely on the accurate prediction of both ¹H and ¹³C NMR chemical shifts to distinguish between them.

A hypothetical computational analysis of this compound would involve the calculation of chemical shifts for all its protons and carbons. The data could be presented in a table comparing hypothetical experimental values with calculated values to assess the accuracy of the computational model.

Table 1: Hypothetical Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |

| C1 | 115.2 | 115.8 |

| C2 | 141.5 | 142.1 |

| C3 | 72.8 | 73.5 |

| C4 | 40.1 | 40.9 |

| C5 (ipso) | 138.0 | 138.5 |

| C6/C10 (ortho) | 128.5 | 129.0 |

| C7/C9 (meta) | 128.8 | 129.3 |

| C8 (para) | 126.5 | 127.0 |

| C=O | 170.1 | 170.8 |

| CH₃ | 21.2 | 21.9 |

| H1a | 5.25 | 5.30 |

| H1b | 5.35 | 5.40 |

| H2 | 5.90 | 5.95 |

| H3 | 5.40 | 5.45 |

| H4a | 2.80 | 2.85 |

| H4b | 2.90 | 2.95 |

| H6/H10 | 7.20 | 7.25 |

| H7/H9 | 7.30 | 7.35 |

| H8 | 7.25 | 7.30 |

| CH₃ | 2.05 | 2.10 |

Note: The experimental values are hypothetical and for illustrative purposes only.

Such a simulation would be instrumental in confirming the connectivity and stereochemistry of the molecule, especially in cases where empirical interpretation of the spectra is ambiguous.

Computational Modeling of Related Systems for Mechanistic Insights (where applicable)

For example, theoretical studies on lipase-catalyzed esterification reactions often employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods. In such a model, the active site of the enzyme and the substrates are treated with a high level of quantum mechanics, while the rest of the enzyme and the solvent are described by a more computationally efficient molecular mechanics force field.

These models can be used to map out the entire reaction pathway, including the identification of transition states and intermediates. This allows for the calculation of activation energies, which can then be related to the experimentally observed reaction rates. Key mechanistic steps that can be investigated include the formation of the tetrahedral intermediate, proton transfer events, and the release of the product.

In the context of the synthesis of this compound, computational modeling could be used to investigate various potential synthetic routes. For instance, if the synthesis involves the acetylation of 4-phenylbut-1-en-2-ol, computational studies could help in understanding the regioselectivity of the reaction and the role of the catalyst.

Table 2: Key Parameters Obtainable from Computational Mechanistic Studies

| Parameter | Description |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. Lower values indicate a faster reaction. |

| Reaction Energy (ΔG_rxn) | The overall free energy change of a reaction, indicating whether it is spontaneous (negative ΔG_rxn) or non-spontaneous (positive ΔG_rxn). |

| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile, which provides insights into the bond-making and bond-breaking processes. |

| Intermediate Structures | The structures of any stable species formed during the course of the reaction. |

By calculating these parameters for different proposed mechanisms, it is possible to determine the most likely reaction pathway. While the application of these methods to this compound has not been specifically reported, the established success of computational modeling in elucidating reaction mechanisms for a wide range of organic reactions indicates its significant potential in this area.

Natural Occurrence and Proposed Biosynthetic Pathways

Identification of Phenylbutenyl Acetates in Essential Oils

Extensive research into the chemical composition of essential oils has led to the identification of various phenylbutane derivatives. A prominent example is the essential oil of Monanthotaxis capea, a plant endemic to the Ivory Coast. Analysis of this oil has shown that it is rich in phenylbutenyl acetates. However, it is crucial to note that the identified compounds are isomers of the subject of this article. Specifically, (E)- and (Z)-4-phenylbut-3-en-2-yl acetate (B1210297) and their corresponding alcohols, (E)- and (Z)-4-phenylbut-3-en-2-ol, have been found to constitute a significant portion, approximately 85%, of the essential oil from Monanthotaxis capea.

In contrast, there are no scientific reports of 4-Phenylbut-1-en-2-yl acetate, where the double bond is located between the first and second carbon atoms of the butenyl chain, being isolated from Monanthotaxis capea or any other natural source. The distinction in the position of the double bond is a critical structural difference that defines these molecules as distinct chemical entities.

Proposed Biosynthetic Routes for Phenylbutane Derivatives in Natural Sources

Given that this compound has not been found in nature, no biosynthetic pathway has been proposed for its formation. The scientific focus has instead been on the biosynthesis of its naturally occurring isomers, such as those found in Monanthotaxis capea.

The proposed biosynthetic pathway for these C6-C4 phenylbutane derivatives is believed to start from the amino acid L-phenylalanine. This precursor undergoes a series of enzymatic reactions, including deamination, decarboxylation, and chain extension, likely involving intermediates from the shikimate pathway. The resulting phenylbutane skeleton is then subject to further modifications, such as hydroxylation and subsequent acetylation, to yield the various phenylbutenyl acetates and alcohols observed in nature.

It is important to reiterate that this proposed pathway pertains to the biosynthesis of compounds like (E)- and (Z)-4-phenylbut-3-en-2-yl acetate and not this compound. The enzymatic machinery required to produce the specific '1-en' isomer has not been discovered in any organism. The available evidence suggests that this compound is likely a synthetic compound, potentially created in a laboratory for specific research or industrial purposes, rather than a product of natural biological processes.

Future Research Directions and Unexplored Avenues

Development of Highly Enantioselective and Efficient Synthetic Routes for Specific Isomers

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical industries. For 4-Phenylbut-1-en-2-yl acetate (B1210297), which possesses a stereogenic center, the development of highly enantioselective and efficient synthetic routes is a primary research focus. A significant area of investigation lies in transition metal catalysis, particularly palladium-catalyzed asymmetric allylic substitution reactions. Research has demonstrated that furanoside-based ligands in conjunction with palladium catalysts can yield promising results for unsymmetrically substituted linear substrates like 4-phenylbut-3-en-2-yl acetate, achieving high enantioselectivities.

Future work in this area will likely concentrate on the design and synthesis of novel chiral ligands to further improve the enantiomeric excess (ee), yield, and turnover number of these reactions. The exploration of different metal catalysts, such as iridium, rhodium, or copper, could also open up new pathways with complementary or superior selectivity. Additionally, the development of catalytic systems that are more robust, require lower catalyst loadings, and utilize more environmentally benign solvents and reagents will be crucial for the industrial viability of these synthetic routes.

| Catalyst System | Ligand Type | Achieved Enantioselectivity (ee) | Key Findings |

| Palladium | Furanoside-based | up to 90% | Promising for unsymmetrically substituted linear substrates. |

| Palladium | Phosphoramidite | up to 98% | High enantioselectivities achieved with various nucleophiles. |

| Palladium | P*-chiral diazophospholidine | High | Effective for asymmetric allylic alkylation. |

Expanding the Scope of Biocatalytic Transformations and Enzyme Engineering

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. For 4-Phenylbut-1-en-2-yl acetate, enzymatic kinetic resolution has proven to be a highly effective method for obtaining enantiomerically enriched forms. Specifically, the use of Lecitase™ Ultra, both in its free and immobilized forms, has been shown to be a highly effective biocatalyst for the hydrolysis of (E)-4-arylbut-3-en-2-yl esters. mdpi.comresearchgate.net

Immobilization of Lecitase™ Ultra on carriers like cyanogen (B1215507) bromide-activated agarose (B213101) (LU-CNBr) and multi-walled carbon nanotubes (LU-MBC) has been shown to significantly enhance the enantioselectivity and efficiency of the kinetic resolution of (E)-4-phenylbut-3-en-2-yl acetate. mdpi.com For instance, the LU-MBC preparation achieved an outstanding enantioselectivity (E > 200), yielding the corresponding alcohol and the unreacted acetate with very high enantiomeric excesses of 97% and 96%, respectively. mdpi.com This is a notable improvement over other commercially available lipases, such as lipase (B570770) B from Candida antarctica (CALB), which yielded the optically pure alcohol but the unreacted acetate with only 80% ee. mdpi.com

Future research will likely focus on several key areas. Firstly, expanding the substrate scope of existing enzymes to a wider range of substituted this compound derivatives will be important. Secondly, enzyme engineering, through techniques like directed evolution and rational design, can be employed to tailor biocatalysts with enhanced activity, stability, and enantioselectivity specifically for this substrate. tudelft.nl This could involve modifying the active site of lipases to better accommodate the substrate and facilitate a more efficient and selective transformation. Furthermore, the development of novel biocatalytic processes, such as deracemization and dynamic kinetic resolutions, could provide even more efficient routes to single enantiomers. researchgate.net

| Biocatalyst | Method | Enantiomeric Excess (ee) of Alcohol | Enantiomeric Excess (ee) of Acetate | Enantioselectivity (E) |

| Lecitase™ Ultra immobilized on multi-walled carbon nanotubes (LU-MBC) | Kinetic Resolution | 97% | 96% | > 200 |

| Lecitase™ Ultra immobilized on cyanogen bromide-activated agarose (LU-CNBr) | Kinetic Resolution | 90% | 99% | 99 |

| Lipase B from Candida antarctica (CALB) | Kinetic Resolution | Optically Pure | 80% | Not specified |

Exploration of Novel Chemical Transformations and Derivatizations

Beyond its synthesis, future research will undoubtedly explore novel chemical transformations and derivatizations of this compound to create a diverse range of valuable molecules. The presence of both an alkene and an ester functional group provides multiple reaction sites for further chemical modification.

One potential avenue is the derivatization of the corresponding ketone, 4-phenylbut-3-en-2-one (benzylideneacetone), which can be accessed from this compound. For instance, a one-pot, three-component reaction of benzylideneacetone (B49655) has been used to synthesize novel (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates, which are of interest for their potential biological activities. mdpi.com This highlights the potential of using the core structure of this compound as a scaffold for the synthesis of complex heterocyclic compounds.

Further research could explore a variety of other reactions, including but not limited to:

Cycloaddition reactions: The double bond can participate in [4+2], [2+2], and other cycloaddition reactions to construct complex cyclic systems.

Oxidative cleavage: Ozonolysis or other oxidative cleavage methods could be used to generate valuable carbonyl compounds.

Hydroformylation and related carbonylation reactions: The introduction of a formyl or carboxyl group could lead to a variety of new derivatives.

Polymerization: The vinyl group could be utilized in polymerization reactions to create novel materials.

The exploration of these and other chemical transformations will expand the synthetic utility of this compound and its derivatives, potentially leading to the discovery of new compounds with interesting properties and applications.

Advanced Computational Chemistry for Predicting Reactivity and Stereoselectivity

In recent years, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. For reactions involving this compound, such as the palladium-catalyzed allylic substitution, computational studies can provide deep insights into the reaction mechanism, the structure of intermediates and transition states, and the factors that govern reactivity and stereoselectivity. researchgate.netresearchgate.netacs.org

Future research in this area will focus on several aspects:

Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of different reaction pathways, helping to identify the most favorable mechanism. This understanding is crucial for optimizing reaction conditions and catalyst design.

Ligand Design: Computational screening of virtual libraries of chiral ligands can accelerate the discovery of new ligands that are predicted to give high enantioselectivity. By understanding the non-covalent interactions between the ligand, the metal catalyst, and the substrate in the transition state, more effective ligands can be rationally designed.

Predicting Stereochemical Outcomes: Advanced computational models can be developed to accurately predict the enantiomeric ratio of a reaction. This predictive power would be invaluable for guiding synthetic efforts and minimizing the need for extensive experimental screening. For instance, computational studies have been used to explain the stereochemical outcomes in nickel- and photoredox-catalyzed allylic C(sp3)-H bond arylations by showing that the excitation of a Ni-allyl complex can lead to changes in coordination and that the subsequent isomerization can be directed by the choice of ligand. nih.gov

Understanding Reaction Dynamics: Molecular dynamics simulations can be employed to study the dynamic behavior of the catalytic system, providing a more complete picture of the factors that influence the reaction outcome.

By integrating advanced computational chemistry with experimental work, researchers can gain a deeper understanding of the chemical behavior of this compound and develop more efficient and selective methods for its synthesis and transformation.

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic methods for structural characterization of 4-Phenylbut-1-en-2-yl acetate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying the olefinic proton environment and ester carbonyl group. Gas chromatography-mass spectrometry (GC/MS) can confirm molecular weight and fragmentation patterns, as demonstrated in analogous studies on ethyl 2-phenylacetoacetate . Infrared (IR) spectroscopy should be used to confirm the acetate C=O stretch (~1740 cm⁻¹) and alkene C=C stretch (~1650 cm⁻¹).

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Ensure adequate ventilation (fume hoods) to minimize inhalation exposure. In case of skin contact, rinse thoroughly with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers, as recommended for structurally similar esters like 4-Phenyl-2-butyl acetate .

Q. What synthetic routes are reported for preparing this compound?

- Methodological Answer : A common approach involves esterification of 4-Phenylbut-1-en-2-ol with acetic anhydride under acid catalysis (e.g., H₂SO₄). Alternatively, Claisen-Schmidt condensation of phenylacetone derivatives with acetylating agents may yield the target compound, analogous to methods for benzylacetone synthesis . Purification via fractional distillation or column chromatography is advised to isolate isomers.

Advanced Research Questions

Q. How can conflicting isomer ratios in synthesized this compound batches be resolved?

- Methodological Answer : Contradictions in (E)/(Z) isomer ratios (e.g., 15.6% vs. 1.8% in similar compounds ) may arise from reaction temperature or catalyst choice. Use chiral GC columns or HPLC with polar stationary phases to separate isomers. Kinetic studies under controlled conditions (e.g., varying reaction time, temperature) can identify thermodynamic vs. kinetic control mechanisms.

Q. What experimental strategies are recommended to study the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Design pH-dependent hydrolysis experiments using NaOH/HCl to monitor ester cleavage via titration or UV-vis spectroscopy. Competitive reactions with thiols or amines can elucidate nucleophile selectivity. For mechanistic insights, employ isotopic labeling (e.g., ¹⁸O in the acetate group) and track exchange via mass spectrometry .

Q. How can computational modeling enhance understanding of this compound’s stability under oxidative conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict reaction pathways for alkene oxidation (e.g., epoxidation or cleavage). Compare theoretical activation energies with experimental data from ozone or peroxide exposure. Validate models using FTIR or Raman spectroscopy to detect intermediate peroxides .

Q. What methodologies are suitable for analyzing trace impurities in this compound?

- Methodological Answer : High-resolution LC-MS or GC-MS with electron ionization (EI) can identify low-abundance byproducts (e.g., phenylbutenone derivatives). For quantification, use internal standards like deuterated analogs. Cross-reference with databases such as NIST Chemistry WebBook for spectral matching .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s adsorption on indoor surfaces (e.g., lab equipment)?

- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption kinetics on silica or polymer surfaces. Control humidity and temperature to mimic real-world conditions. Quantify surface residues via X-ray photoelectron spectroscopy (XPS) or ToF-SIMS .

Q. What statistical approaches are appropriate for reconciling contradictory stability data across studies?

- Methodological Answer : Apply multivariate regression to assess factors like solvent polarity, light exposure, or trace metal content. Use ANOVA to compare degradation rates under different storage conditions. Meta-analysis of published datasets (e.g., from Facta Universitatis ) can identify systematic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。